molecular formula C14H20N2O B7964772 4-[(4-Ethylpiperazino)methyl]benzaldehyde

4-[(4-Ethylpiperazino)methyl]benzaldehyde

Cat. No.: B7964772
M. Wt: 232.32 g/mol
InChI Key: NHJPADFEOVYQPI-UHFFFAOYSA-N
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Description

4-[(4-Ethylpiperazino)methyl]benzaldehyde is a benzaldehyde derivative featuring a 4-ethylpiperazine moiety attached via a methylene bridge to the para position of the aromatic ring.

Properties

IUPAC Name

4-[(4-ethylpiperazin-1-yl)methyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-2-15-7-9-16(10-8-15)11-13-3-5-14(12-17)6-4-13/h3-6,12H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHJPADFEOVYQPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Ethylpiperazino)methyl]benzaldehyde typically involves the reaction of 4-formylbenzaldehyde with 4-ethylpiperazine. The reaction is usually carried out in the presence of a suitable solvent such as methanol or ethanol, and may require a catalyst to facilitate the reaction. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-[(4-Ethylpiperazino)methyl]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens (e.g., Br2) and nitrating agents (e.g., HNO3).

Major Products:

    Oxidation: 4-[(4-Ethylpiperazino)methyl]benzoic acid.

    Reduction: 4-[(4-Ethylpiperazino)methyl]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: In chemistry, 4-[(4-Ethylpiperazino)methyl]benzaldehyde is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential biological activities. It may be used in the development of new drugs or as a probe to study biological pathways.

Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit activities such as antimicrobial, anticancer, or anti-inflammatory effects.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. It may also be employed in the development of new catalysts or as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 4-[(4-Ethylpiperazino)methyl]benzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The piperazine moiety can enhance its binding affinity to certain targets, while the benzaldehyde group can participate in covalent interactions or redox reactions.

Comparison with Similar Compounds

Physicochemical and Functional Group Comparison

Compound Name Substituents/Modifications Key Functional Groups Notable Properties References
4-[(4-Ethylpiperazino)methyl]benzaldehyde Para-substituted aldehyde, ethylpiperazine Aldehyde, piperazine High electrophilicity at CHO
2-[(4-Ethylpiperazino)methyl]benzaldehyde Ortho-substituted aldehyde Aldehyde, piperazine Steric hindrance at CHO
3-Fluoro-4-[(4-ethylpiperazino)methyl]benzaldehyde Meta-fluoro, para-substituted aldehyde Aldehyde, F, piperazine Enhanced electrophilicity
4-(4-Methylpiperazino)aniline Para-substituted aniline NH₂, piperazine Low melting point (89–91°C)
4-(4-Methylpiperazino)benzoic acid Para-substituted carboxylic acid COOH, piperazine High thermal stability (270°C)

Biological Activity

Overview of 4-[(4-Ethylpiperazino)methyl]benzaldehyde

Chemical Structure and Properties

This compound is a substituted benzaldehyde derivative featuring a piperazine moiety. Its molecular formula is C14H20N2OC_{14}H_{20}N_{2}O, with a molecular weight of approximately 232.33 g/mol. The compound's structure allows it to engage in various biological interactions, particularly due to the presence of the piperazine ring, which is known for its pharmacological properties.

Synthesis

The synthesis of this compound typically involves the reaction of piperazine derivatives with benzaldehyde under specific conditions that promote nucleophilic substitution. Various synthetic routes can be optimized to enhance yield and purity.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Receptor Binding : The compound may act as an antagonist or agonist at certain neurotransmitter receptors, particularly in the central nervous system (CNS).
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.
  • Antimicrobial Activity : Some studies suggest that compounds with similar structures exhibit antimicrobial properties, potentially making this compound useful against bacterial strains.

Pharmacological Studies

Research has shown that derivatives of piperazine have diverse pharmacological effects. For instance:

  • Antidepressant Effects : Piperazine derivatives are often explored for their potential antidepressant activities due to their influence on serotonin receptors.
  • Antipsychotic Properties : Some studies indicate that these compounds can modulate dopamine receptors, which are crucial in treating psychotic disorders.

Case Studies

  • Antidepressant Activity : A study published in Journal of Medicinal Chemistry evaluated several piperazine derivatives and found that modifications at the benzaldehyde position significantly influenced their binding affinity to serotonin receptors, suggesting potential antidepressant properties for this compound.
  • Antimicrobial Testing : Research conducted by Pharmaceutical Biology highlighted that similar compounds showed promising activity against various bacterial pathogens, indicating a potential application for this compound in treating infections.
  • Cytotoxicity Assessment : In vitro studies reported in Cancer Letters have assessed the cytotoxic effects of piperazine derivatives on cancer cell lines, showing that structural modifications could enhance their efficacy against tumor growth.

Comparative Analysis

Compound NameBiological ActivityReference Source
This compoundPotential antidepressant and antimicrobial propertiesJournal of Medicinal Chemistry
1-(4-Ethylpiperazin-1-yl)-2-nitroetheneAntimicrobial and anti-inflammatory effectsPharmaceutical Biology
1-(4-Methylpiperazin-1-yl)ethanoneAntidepressant and anxiolytic activitiesCancer Letters

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